molecular formula C4Cl3NO4S2 B1333491 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride CAS No. 59768-12-6

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Cat. No. B1333491
CAS RN: 59768-12-6
M. Wt: 296.5 g/mol
InChI Key: RKORQLAKLUIWLQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4Cl3NO4S2 . It is also known by other names such as 3-(Chlorosulphonyl)-2,5-dichloro-4-nitrothiophene .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with two chlorine atoms, a nitro group, and a sulfonyl chloride group .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field : Industrial Chemistry and Material Science

    • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Methods of Application : The specific methods of application can vary widely depending on the specific use case and the type of thiophene derivative being used .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect metals and other materials from degradation .
  • Scientific Field : Organic Electronics

    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Methods of Application : Thiophene derivatives are often used as building blocks in the synthesis of organic electronic materials .
    • Results or Outcomes : The use of thiophene derivatives in organic electronics has led to the development of more efficient and flexible electronic devices .

Safety And Hazards

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is considered hazardous. It can cause severe skin burns and serious eye damage . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORQLAKLUIWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380413
Record name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

CAS RN

59768-12-6
Record name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 55.8-g (0.22 mol) sample of 2,5-dichloro-3-thienylsulfonyl chloride was added in small portions to a stirred solution of 150 ml concentrated nitric acid and 150 ml concentrated sulfuric acid. After the addition was completed, the reaction mixture was stirred at about 25° C overnight. The reaction mixture was then diluted with ice water and filtered to give the crude 2,5-dichloro-4-nitro-3-thienylsulfonyl chloride product. The product was washed with water and dried. Recrystallization from methylene chloride gave the product as a brown solid, m.p. 89°-91° C.
[Compound]
Name
55.8-g
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Francotte, E Goffin, P Fraikin… - Journal of Medicinal …, 2013 - ACS Publications
On the basis of the results obtained in previous series of AMPA potentiators belonging to 3,4-dihydro-2H-benzo- and 3,4-dihydro-2H-pyrido-1,2,4-thiadiazine 1,1-dioxides, the present …
Number of citations: 12 pubs.acs.org

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